molecular formula C11H12N2O4 B1267930 2-Benzoylamino-succinamic acid CAS No. 29880-25-9

2-Benzoylamino-succinamic acid

Cat. No.: B1267930
CAS No.: 29880-25-9
M. Wt: 236.22 g/mol
InChI Key: CNRAIJZCOJXFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amide and Succinic Acid Derivative Chemistry

The chemical identity of 2-Benzoylamino-succinamic acid is fundamentally defined by its core components: an amide linkage and a succinic acid-derived framework. Amides are among the most prevalent functional groups in organic chemistry and biochemistry, forming the backbone of proteins and peptides. wikipedia.org The stability and hydrogen-bonding capabilities of the amide bond are central to the structure and function of countless biologically important molecules. wikipedia.org

Succinamic acid is a derivative of succinic acid, a dicarboxylic acid that is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. wikipedia.org Succinic acid and its derivatives are recognized as important platform chemicals, historically derived from sources like amber and now increasingly produced through biotechnological methods. wikipedia.orgfoodb.cafrontiersin.org The derivatization of succinic acid into various amides, esters, and anhydrides has led to a vast chemical space with diverse applications, including polymers, resins, and pharmaceuticals. foodb.ca

This compound itself is a solid at room temperature and can be synthesized through methods such as the reaction of asparagine with benzoyl chloride. ontosight.ai Its structure allows for a range of chemical transformations, including reactions at the carboxylic acid group, the terminal amide, and the benzoyl moiety.

Significance as a Benchmark Structure for Mechanistic and Design Studies

The well-defined structure of this compound makes it a valuable tool for mechanistic and design studies in chemistry and biochemistry. Its dual functional groups allow it to serve as a building block in organic synthesis for the creation of more complex molecules.

In the realm of medicinal chemistry, derivatives of succinamic acid have been investigated for a variety of biological activities. researchgate.net For instance, quantitative structure-activity relationship (QSAR) studies on 3-amino-succinamic acid derivatives have been conducted to understand the structural requirements for specific biological responses. semanticscholar.org The defined stereochemistry and functional group presentation of molecules like this compound provide a clear basis for interpreting structure-activity relationships.

Furthermore, compounds with similar N-acyl amino acid structures are studied for their potential as enzyme inhibitors. ontosight.ai The benzoyl group can participate in hydrophobic and aromatic interactions within an enzyme's active site, while the succinamic acid portion can form hydrogen bonds and electrostatic interactions. This makes this compound and its analogues interesting candidates for probing enzyme-ligand interactions and for the rational design of new therapeutic agents. ontosight.ai Its structural similarity to biologically active compounds has led to its investigation in fields like proteomics to study protein interactions and functions.

Historical Perspective of Related Compounds in Chemical Research

The study of N-acyl amino acids, the broader class to which this compound belongs, has a rich history. The occurrence of N-acylated amino acids in biological systems has been known for a considerable time, with early examples including N-isovaleroylglycine identified in the 1960s. frontiersin.org The discovery of N-acyl amino acids as signaling molecules, such as N-arachidonoylethanolamine (anandamide), spurred significant interest in this class of compounds from the late 20th century onwards. researchgate.netresearchgate.net

The history of succinic acid itself dates back to the 16th century when it was first obtained from the distillation of amber. wikipedia.org However, the systematic investigation of its derivatives, including amides, gained momentum with the development of modern organic chemistry. The exploration of succinic acid derivatives in medicinal chemistry has led to the discovery of compounds with a wide range of biological activities, including anticonvulsant and anti-inflammatory properties. researchgate.net

The synthesis of N-acyl amino acids was explored in the mid-20th century, with early methods focusing on the acylation of amino acids. acs.org The development of N-acyl-asparagine derivatives, in particular, is tied to the broader history of amino acid chemistry and the understanding of their roles in biological processes. hmdb.cawikipedia.org The evolution of succinic acid amides as pharmacophores continues, with researchers designing and synthesizing novel derivatives as potential inhibitors of enzymes like protein kinases. researchgate.netacs.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-amino-2-benzamido-4-oxobutanoic acid ontosight.ai
Synonyms N-Benzoyl-asparagine, Benzoylasparagine ontosight.ai
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.22 g/mol
CAS Number 29880-25-9 ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-benzamido-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRAIJZCOJXFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282006
Record name n2-benzoylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29880-25-9
Record name NSC23805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n2-benzoylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Benzoylamino Succinamic Acid

Established Synthetic Routes and Reaction Optimizations

The primary and most direct route for the synthesis of 2-benzoylamino-succinamic acid involves the N-acylation of asparagine or its derivatives with benzoyl chloride. nih.gov A common method is the Schotten-Baumann reaction, where asparagine is treated with benzoyl chloride under basic conditions.

A more specific approach involves the direct acylation of succinamic acid. In one method, succinamic acid is treated with benzoyl chloride in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via the deprotonation of the amine group, followed by a nucleophilic attack on the acyl chloride. Optimization of this reaction involves controlling the stoichiometry of the reagents to prevent di-benzoylated byproducts and maintaining anhydrous conditions to avoid hydrolysis of the benzoyl chloride.

Another established route starts from succinic anhydride (B1165640), which is condensed with benzamide (B126) derivatives. This reaction is typically carried out in the presence of a base like pyridine (B92270), which also serves to neutralize the hydrochloric acid byproduct. Optimization parameters for this route include the choice of solvent, with dichloromethane (B109758) (DCM) or THF being common, and careful temperature control, often starting at low temperatures (0–5°C) and gradually warming to room temperature.

A summary of common reaction conditions for these established routes is presented in Table 1.

Starting MaterialReagentBaseSolventTemperatureYield (%)Reference
Succinamic acidBenzoyl chlorideSodium hydrideTHF (anhydrous)0°C to refluxModerate
Succinic anhydrideBenzoyl chloridePyridineDCM or THF0°C to RT65–72

Table 1: Comparison of Established Synthetic Routes for this compound. This interactive table summarizes the key parameters for two common methods used in the synthesis of this compound.

Reaction efficiency can be further enhanced by employing solid-phase catalytic methods. For instance, a solvent-free approach using tantalum(V) chloride (TaCl₅) immobilized on silica (B1680970) gel has been shown to facilitate the benzoylation of succinic anhydride with benzamide, offering advantages such as reduced reaction times and minimized solvent waste.

Stereoselective Synthesis Approaches for Chiral Purity

As this compound possesses a chiral center at the α-carbon, achieving high chiral purity is crucial for its potential biological applications. Stereoselective synthesis aims to produce a single enantiomer of the target molecule.

A powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. york.ac.uk

For the synthesis of chiral this compound, a chiral auxiliary, such as one of Evans' oxazolidinones, can be acylated with a protected succinyl chloride derivative. nih.govsioc-journal.cn The resulting intermediate can then undergo a stereoselective reaction. For example, in the synthesis of related α-amino acids, the alkylation of a chiral glycine (B1666218) derivative bearing an axially chiral BINOL auxiliary has been shown to proceed with high diastereomeric excess. wikipedia.org A similar strategy could be envisioned for the synthesis of this compound.

The general principle of chiral auxiliary-mediated synthesis is outlined in the following steps:

Attachment of a chiral auxiliary to a succinic acid derivative.

Introduction of the benzoylamino group or its precursor in a diastereoselective manner.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Diastereoselective synthesis aims to favor the formation of one diastereomer over others in a chemical reaction. acs.org This can be achieved by using chiral reagents, catalysts, or by taking advantage of the inherent chirality of the starting material.

In the context of this compound, if a chiral starting material is used, such as L-asparagine, the existing stereocenter can influence the stereochemical outcome of subsequent reactions. For instance, palladium-catalyzed ortho-acylation of N-benzoyl α-amino acid derivatives has been shown to proceed with excellent diastereoselectivity, where the chirality of the starting amino acid dictates the stereochemistry of the product. acs.org

Another approach involves the diastereoselective reduction of a precursor molecule. For example, the synthesis of highly functionalized proline derivatives has been achieved with high diastereoselectivity through a cascade reaction. mdpi.com While not directly applied to this compound, these methodologies demonstrate the potential for achieving stereocontrol in the synthesis of complex amino acid derivatives.

Key factors influencing diastereoselectivity include the choice of catalyst, solvent, and reaction temperature. For example, in the diastereoselective synthesis of oxazoloisoindolinones from N-benzoyl α-amino acid derivatives, the reaction conditions were optimized to achieve a single diastereoisomer. acs.org

Chiral Auxiliary-Mediated Synthesis

Parallel Synthesis and Combinatorial Chemistry Strategies

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening. ijpsr.comnih.gov These techniques are highly valuable in drug discovery for identifying lead compounds. ijpsr.com

Solution-phase parallel synthesis offers a versatile approach for creating libraries of compounds without the need for solid-phase supports. nih.govnih.gov This method is amenable to a wide range of reaction types and allows for easier monitoring of reaction progress.

Libraries of succinamic acid derivatives have been successfully synthesized using solution-phase parallel methods. acs.org A general strategy would involve the reaction of a diverse set of substituted benzoyl chlorides with a protected asparagine derivative in a multi-well plate format. Subsequent deprotection would yield a library of this compound analogs. The use of scavenger resins can simplify the purification process by removing excess reagents and by-products. acs.org

A representative workflow for the solution-phase parallel synthesis of a this compound library is as follows:

Dispensing of a protected asparagine derivative into an array of reaction vessels.

Addition of a library of diverse benzoyl chloride derivatives to each vessel.

Reaction under optimized conditions, followed by a purification step, often involving liquid-liquid extraction or scavenger resins.

Deprotection to yield the final library of compounds.

The efficiency of library synthesis can be significantly enhanced through the use of automated laboratory equipment. uni-muenchen.de Robotic liquid handlers and automated synthesis platforms can perform repetitive tasks with high precision and throughput, enabling the generation of large and diverse compound libraries. uni-muenchen.de

Automated technology has been employed in the synthesis of succinamic acid libraries, where a total of 780 compounds were generated from the condensation of 8 scaffolds with 60 different amines using automated technology with the aid of scavenger resins. acs.org This demonstrates the feasibility of applying such technologies to the synthesis of a this compound library. The integration of automated synthesis with high-throughput screening allows for a seamless workflow from compound generation to biological evaluation. uni-muenchen.de

Solution-Phase Parallel Synthesis

Precursor Chemistry and Advanced Reaction Pathways for this compound Derivatives

The synthesis of this compound and its derivatives relies on a foundation of precursor chemistry that leverages the reactivity of succinic acid and its related structures. Advanced synthetic routes often proceed through highly reactive intermediates, such as N-acylimines and N-acyliminium cations, which serve as powerful electrophiles for carbon-carbon and carbon-heteroatom bond formation. These pathways enable the introduction of diverse functional groups, leading to a wide array of structurally complex amino acid derivatives. The selection of precursors and the specific reaction pathway are critical in determining the final molecular architecture and stereochemical outcome.

The construction of the this compound scaffold is frequently accomplished through condensation reactions involving precursors derived from succinic acid. Succinic acid is a dicarboxylic acid that can be readily converted into more reactive intermediates like succinic anhydride through dehydration. wikipedia.org These precursors offer electrophilic sites for reaction with nucleophiles.

A primary method for synthesizing the parent compound involves the acylation of asparagine. Asparagine, being the amide of aspartic acid, contains the core succinamic acid structure. The reaction of asparagine with benzoyl chloride provides a direct route to this compound. ontosight.ai This approach benefits from the natural availability of asparagine as a starting material.

Another significant precursor is succinic anhydride. The reaction of dicarboxylic anhydrides with hydroxylammonium salts is a known method for preparing cyclic N-hydroxyimides, demonstrating the reactivity of the anhydride. researchgate.net In a similar vein, the anhydride can react with aminating agents. The reaction of succinic anhydride with an appropriate amine, followed by N-benzoylation, constitutes a viable, albeit multi-step, pathway. The direct reaction of succinic acid with dimethylcarbamoyl chloride (DM-CARB) has also been shown to produce N,N,N',N'-tetramethylsuccinic diamide, illustrating a method of forming amide bonds from the carboxylic acid precursor. google.com

The table below summarizes representative condensation reactions utilizing succinic acid precursors for the synthesis of related derivatives.

PrecursorReagents and ConditionsProductReference
L-AsparagineBenzoyl chlorideThis compound ontosight.ai
Succinic AcidHydroxylammonium chloride, Toluene, 97 °CN-hydroxysuccinimide researchgate.net
Succinic AcidDimethylcarbamoyl chloride (DM-CARB), 150°CN,N,N',N'-tetramethylsuccinic diamide google.com
2,3-Dibromosuccinic acidEthanol, H₂SO₄, then Benzylamine, reflux2,3-bis(benzylamino)succinic acid patsnap.com

This interactive table summarizes various condensation reactions. Users can sort and filter the data based on precursors and products.

Advanced synthetic strategies for creating derivatives of this compound involve the in-situ generation of highly reactive N-acylimine and N-acyliminium intermediates. N-acyliminium ions are potent electrophiles that readily react with weak nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of the amino acid scaffold. wiley.com This methodology is central to the synthesis of α-functionalized amino compounds and nitrogen-containing heterocycles. wiley.com

Several methods exist for generating these reactive intermediates. One common approach is the electrochemical oxidation of N-acyl α-amino acids, known as the Hofer-Moest reaction, which results in decarboxylation to form the N-acyliminium ion. thieme-connect.descience.gov This cation is then trapped by a nucleophilic solvent or another nucleophile present in the reaction mixture. thieme-connect.de Alternatively, N-acyliminium ions can be generated from stable precursors such as N-(1-haloalkyl)amides or N-(1-acyloxyalkyl)amides, often through treatment with a Lewis acid. thieme-connect.de For instance, the acylation of imines with acyl chlorides can produce N-(1-chloroalkyl)amides, which serve as direct precursors to N-acyliminium salts. thieme-connect.de

Once generated, these electrophilic intermediates can be intercepted by a wide range of nucleophiles. The stereocontrolled synthesis of substituted γ-aminobutyric acid (GABA) derivatives, for example, has been achieved through the addition of indole (B1671886) nucleophiles to cyclic N-acyliminium ions derived from succinimides. wiley.com More advanced methods utilize 1-aminoalkyltriphenylphosphonium salts as stable, crystalline precursors that act as synthetic equivalents of N-acyliminium cations, often without needing an acidic catalyst. mdpi.comsemanticscholar.org These phosphonium (B103445) salts react with nucleophiles to achieve α-amidoalkylation, yielding functionalized amino acid derivatives. semanticscholar.org

The table below details functionalization reactions proceeding through N-acyliminium type intermediates.

Precursor TypeMethod of Ion GenerationNucleophileProduct TypeReference
N-Acyl-α-amino acidElectrochemical oxidation (Hofer-Moest)Methanol (solvent)N-Acyl-N,O-acetal thieme-connect.de
ImineAcylation with Acyl Halide- (Forms N-(1-haloalkyl)amide precursor)N-(1-haloalkyl)amide thieme-connect.de
Cyclic N-acyliminium ion (from succinimide)Acid CatalystIndolesα-Indolyl GABA derivative wiley.com
1-(N-acylamino)alkyltriphenylphosphonium saltSpontaneous (catalyst-free)Silyl enolatesN-protected β-amino ester/ketone semanticscholar.org
N-Acyliminium salt (in situ)Pd₂(dba)₃ catalystBu₃SnSnBu₃α-Amidostannane acs.org

This interactive table showcases functionalization pathways via N-acyliminium ions. Users can explore different precursors and the resulting products.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Benzoylamino Succinamic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-Benzoylamino-succinamic acid by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of a carboxylic acid group gives rise to a very broad O-H stretching band, while the carbonyl (C=O) bonds in the carboxylic acid, primary amide, and secondary amide functionalities show distinct stretching vibrations. scielo.org.mx The amide N-H and aromatic C-H stretches also provide valuable diagnostic peaks.

Predicted FT-IR Data for this compound

Frequency Range (cm⁻¹) Vibration Functional Group Predicted Intensity
3400-3200 N-H Stretch Secondary Amide Medium
3300-2500 O-H Stretch Carboxylic Acid Strong, Broad
3100-3000 C-H Stretch Aromatic Ring Medium
~1710 C=O Stretch Carboxylic Acid Strong
~1680 C=O Stretch (Amide I) Secondary Amide Strong
~1650 C=O Stretch (Amide I) Primary Amide Strong
1600-1450 C=C Stretch Aromatic Ring Medium to Weak

Raman Spectroscopy for Vibrational Mode Assignment

Predicted Raman Active Modes for this compound

Raman Shift (cm⁻¹) Vibration Functional Group Predicted Intensity
~3060 C-H Stretch Aromatic Ring Strong
~1600 Ring Breathing Aromatic Ring Strong
~1000 Ring Breathing Aromatic Ring Strong
1700-1600 C=O Stretches Carbonyls Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the benzoyl group, the amide protons, the alpha-proton of the amino acid backbone, and the methylene (B1212753) protons of the succinamic acid moiety. The acidic proton of the carboxylic acid is also expected to appear as a broad singlet at a downfield chemical shift. libretexts.org

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~12.5 Broad Singlet 1H Carboxylic Acid (-COOH)
~8.5 Doublet 1H Secondary Amide (-NH-)
7.9-7.5 Multiplet 5H Aromatic (Benzoyl group)
~7.3 Singlet 1H Primary Amide (-CONH₂)
~6.9 Singlet 1H Primary Amide (-CONH₂)
~4.7 Multiplet 1H Alpha-Proton (-CH(NH)-)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, signals are anticipated for the carbonyl carbons of the carboxylic acid and amides, the aromatic carbons of the benzoyl group, and the aliphatic carbons of the amino acid backbone. pnas.org

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment
~173 Carbonyl Carboxylic Acid (-COOH)
~172 Carbonyl Primary Amide (-CONH₂)
~167 Carbonyl Secondary Amide (-CONH-)
~134 Aromatic Quaternary Carbon (Benzoyl)
~131 Aromatic CH (para)
~128 Aromatic CH (meta)
~127 Aromatic CH (ortho)
~52 Aliphatic Alpha-Carbon (-CH(NH)-)

Mass Spectrometry Techniques for Molecular Integrity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular weight: 236.22 g/mol ), the molecular ion peak [M+H]⁺ would be expected at m/z 237.22 in positive ion mode. Common fragmentation pathways would likely involve the loss of the primary amide group (-NH₂), the carboxylic acid group (-COOH), and cleavage of the amide bond connecting the benzoyl group. uni-saarland.de

Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Fragment Structure
237.22 [M+H]⁺ C₁₁H₁₃N₂O₄⁺
219.21 [M-NH₂]⁺ C₁₁H₁₁NO₄⁺
191.18 [M-COOH]⁺ C₁₀H₁₁N₂O₂⁺
105.03 [C₆H₅CO]⁺ Benzoyl Cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS provides an exact mass measurement that serves as a definitive confirmation of its molecular formula, C₁₁H₁₂N₂O₄.

The theoretically calculated monoisotopic mass, derived from the sum of the most abundant isotopes of its constituent atoms, is compared against the experimentally measured value. A close correlation between these values, typically within a few parts per million (ppm), validates the compound's identity.

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1112.000000132.000000
Hydrogen (¹H)121.00782512.093900
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)415.99491563.979660
Calculated Monoisotopic Mass 236.074608

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar, and thermally fragile molecules by transferring them from solution into the gas phase as ions with minimal fragmentation. libretexts.org The sample, dissolved in a polar volatile solvent, is nebulized through a capillary needle at a high potential, creating charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. libretexts.org

For this compound, ESI-MS analysis can be performed in both positive and negative ion modes, revealing characteristic ionization patterns. Due to the presence of a carboxylic acid and amide functional groups, the molecule can be readily protonated or deprotonated. Furthermore, its ability to form adducts with cations present in the solvent or buffer system, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is a common feature. nih.gov Studies on similar dicarboxylic acids like succinic acid have shown a preference for forming various adducts depending on the conditions. nih.gov

Ion TypeFormulaExpected m/zIonization Mode
Protonated Molecule[C₁₁H₁₃N₂O₄]⁺237.0818Positive
Deprotonated Molecule[C₁₁H₁₁N₂O₄]⁻235.0673Negative
Sodium Adduct[C₁₁H₁₂N₂O₄Na]⁺259.0638Positive
Potassium Adduct[C₁₁H₁₂N₂O₄K]⁺275.0377Positive

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SC-XRD) works by irradiating a single, high-quality crystal with a focused X-ray beam. fzu.cz The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. cam.ac.uk This diffraction pattern contains the information required to calculate a three-dimensional map of the electron density within the crystal's unit cell. fzu.cz From this map, the positions of individual atoms can be determined, allowing for the complete elucidation of the molecular structure. fzu.czcam.ac.uk The quality of the final structure is highly dependent on the quality of the crystal used. uhu-ciqso.es

While a specific crystal structure for this compound is not publicly available in major crystallographic databases as of the latest search, the technique would be expected to provide precise measurements for all bond lengths and angles within the molecule, confirming the connectivity of the succinamic acid backbone, the benzoyl group, and the amide linkages.

Crystal Packing Analysis and Intermolecular Interactions

Crystal packing describes the arrangement of molecules within the crystal lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions, with hydrogen bonds being particularly significant. eurjchem.com In the hypothetical crystal structure of this compound, several strong hydrogen bond donors and acceptors are present.

Conformational Analysis in the Solid State (e.g., trans and gauche conformations)

The flexible succinic acid backbone of the molecule can adopt different conformations, primarily described by the torsion angle of the central C-C bond. The two main low-energy conformations are trans (anti-periplanar) and gauche (synclinal). researchgate.netresearchgate.net In the solid state, the observed conformation is a result of the balance between intramolecular steric effects and stabilizing intermolecular interactions within the crystal packing.

Studies on succinic acid and its derivatives show that while the gauche conformer can be predominant in some environments, solid-state packing forces and intramolecular hydrogen bonding can favor the trans form. researchgate.netnih.gov For this compound, the bulky benzoylamino substituent would introduce significant steric considerations, likely influencing the preferred conformation of the succinamic acid chain to minimize steric hindrance while maximizing favorable hydrogen bonding in the crystal. nih.gov

Hirshfeld Surface Analysis for Molecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron contribution from the molecule is equal to the contribution from all other molecules. By mapping various properties onto this surface, one can analyze the nature and extent of intermolecular contacts.

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, summarizing the frequency of different types of intermolecular contacts. researchgate.net For this compound, this analysis would provide quantitative insights into the contributions of various interactions to the crystal packing. Given the molecule's structure, the most significant contributions would be expected from:

O···H/H···O contacts: Representing strong hydrogen bonds involving the carboxylic acid and amide groups. researchgate.net

H···H contacts: Typically the most abundant due to the large surface area of hydrogen atoms. researchgate.net

C···H/H···C contacts: Indicating weaker C-H···π interactions involving the phenyl ring. researchgate.net

This analysis provides a detailed picture of the forces that govern the supramolecular assembly of the compound in the solid state. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling of 2 Benzoylamino Succinamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and geometric structure of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dntb.gov.ua It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. irjweb.com For 2-Benzoylamino-succinamic acid, DFT calculations, often using basis sets like 6-311G(d,p), can determine precise bond lengths, bond angles, and dihedral angles. dergipark.org.trmdpi.com This process provides a foundational 3D model of the molecule, which is essential for further analysis. irjweb.com

The optimized geometry is crucial for understanding the molecule's intrinsic properties, influenced by its benzoyl and succinamic acid components. The results of such a geometry optimization would typically be presented in a table detailing key structural parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a DFT Calculation (Note: The following values are illustrative examples of the type of data obtained from DFT calculations and are not from a specific study on this molecule.)

ParameterDescription
Bond Lengths (Å)
C=O (Amide)The length of the double bond between carbon and oxygen in the amide group.
C-N (Amide)The length of the single bond between carbon and nitrogen in the amide linkage.
C=O (Carboxylic Acid)The length of the double bond in the carboxylic acid functional group.
C-O (Carboxylic Acid)The length of the single bond in the carboxylic acid functional group.
Bond Angles (°) **
O=C-N (Amide)The angle formed by the oxygen, carbon, and nitrogen atoms of the amide group.
C-N-H (Amide)The angle involving the amide nitrogen, its attached hydrogen, and carbon.
Dihedral Angles (°) **
Benzene Ring - AmideThe torsional angle defining the rotational orientation between the phenyl ring and the amide plane.
Amide - Succinamic AcidThe torsional angle describing the conformation of the link between the two main moieties.

This table provides a template for the kind of data that would be generated in a DFT geometry optimization study.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parametrization. aps.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be computationally intensive but offer high accuracy. core.ac.uk For this compound, ab initio calculations could be used to predict a range of molecular properties, including dipole moments, polarizability, and pKa values. researchoutreach.org Understanding these properties is vital for predicting the molecule's behavior in different chemical environments, such as its solubility and ability to cross biological membranes. researchoutreach.orgrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. aimspress.com For this compound, analyzing the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. wuxibiology.com

Table 2: Representative HOMO-LUMO Analysis Data (Note: These values are illustrative and not from a specific study on this molecule.)

ParameterEnergy (eV)Significance
EHOMO -6.3Indicates the molecule's ability to donate electrons.
ELUMO -1.8Indicates the molecule's ability to accept electrons.
Energy Gap (ΔE) 4.5Reflects the molecule's chemical reactivity and kinetic stability. irjweb.com

This table illustrates the typical outputs of a HOMO-LUMO analysis.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. irjweb.com

Electronegativity (χ): Measures the power of an atom or molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. It is the negative of electronegativity: μ = -χ = (EHOMO + ELUMO) / 2

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their electronic properties. irjweb.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations provide a view of the dynamic evolution of the system, which is crucial for understanding the conformational landscapes of flexible molecules like this compound. researchgate.net

The process involves placing the molecule in a simulated environment (e.g., a box of water molecules) and applying a force field to calculate the forces between atoms and their subsequent motions. mdpi.com By simulating the system for nanoseconds or longer, MD can reveal:

The range of accessible conformations in solution.

The stability of intramolecular hydrogen bonds.

The interactions between the molecule and solvent molecules.

This information is critical for understanding how the molecule behaves in a biological context, as its shape and flexibility directly influence its ability to interact with other molecules. uwo.carsc.org

Theoretical Studies of Binding Modes and Ligand-Target Interactions

A primary goal of molecular modeling in medicinal chemistry is to predict how a small molecule (a ligand), such as this compound, might interact with a biological macromolecule (a target), like an enzyme or receptor. Theoretical studies, particularly molecular docking, use the 3D structure of the ligand obtained from methods like DFT and the known structure of a target protein.

Molecular docking algorithms place the ligand into the binding site of the target in various orientations and conformations, scoring each pose based on factors like hydrogen bonding and hydrophobic interactions. ucl.ac.uk This process can:

Predict the preferred binding orientation of the ligand.

Identify key amino acid residues in the target that interact with the ligand.

Estimate the binding affinity, which suggests the strength of the interaction.

For this compound, these studies could help identify potential protein targets and elucidate its mechanism of action at a molecular level. The insights gained can guide the design of more potent and selective derivatives. ontosight.aimdpi.com

Molecular Docking for Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein. Such predictions can help identify potential biological targets and understand the structural basis of the ligand's activity.

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, its structural similarity to other N-acyl amino acids suggests potential interactions with enzymes involved in amino acid metabolism or signaling pathways where these molecules are active. nih.govnih.gov For instance, N-acyl amino acids have been shown to interact with G-protein coupled receptors (GPCRs) and enzymes like fatty acid amide hydrolase (FAAH). nih.govresearchgate.net

A hypothetical molecular docking study of this compound could be performed against a relevant biological target, for example, a bacterial enzyme or a human receptor implicated in a disease pathway. The study would involve preparing the 3D structures of both the ligand and the receptor, performing the docking calculations, and analyzing the resulting binding poses and energies.

Hypothetical Molecular Docking Parameters and Predicted Interactions:

The following table outlines a possible setup for a molecular docking study and the type of results that would be generated.

ParameterDescriptionExample
Ligand This compound3D structure generated and energy-minimized using computational software.
Receptor Hypothetical Target: Glutamine SynthetaseA key enzyme in amino acid metabolism. Its active site could potentially accommodate the succinamic acid moiety.
Docking Software AutoDock, Glide, or GOLDIndustry and academic standard software for molecular docking.
Scoring Function Empirical or force-field based scoring functionUsed to estimate the binding affinity (e.g., in kcal/mol).
Predicted Binding Energy -5 to -10 kcal/molA negative value indicates a favorable binding interaction.
Key Interacting Residues Amino acids in the receptor's active sitee.g., Arginine, Glutamate, Serine.
Types of Interactions Hydrogen bonds, hydrophobic interactions, electrostatic interactionsThe benzoyl group could form hydrophobic interactions, while the carboxyl and amide groups could form hydrogen bonds.

Table 1: Hypothetical Molecular Docking Setup for this compound

The results of such a study would provide valuable hypotheses about the biological role of this compound, which could then be tested experimentally.

Computational Exploration of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful methodology for investigating the mechanisms of chemical reactions. researchgate.net It allows for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

The synthesis of this compound typically involves the N-acylation of a succinamic acid derivative with a benzoylating agent. A common laboratory synthesis involves the reaction of succinic anhydride (B1165640) with a benzamide (B126) derivative or the direct acylation of succinamic acid with benzoyl chloride. acs.org A computational study of this reaction would elucidate the step-by-step mechanism, identify the rate-determining step, and explain the role of any catalysts.

A plausible reaction mechanism for the formation of this compound from succinamic acid and benzoyl chloride would proceed through a nucleophilic acyl substitution. The amino group of succinamic acid would act as the nucleophile, attacking the carbonyl carbon of benzoyl chloride.

Plausible Reaction Steps and Computational Insights:

A DFT study could model the following steps and provide the associated energetic data.

StepDescriptionComputational Data
1. Nucleophilic Attack The nitrogen atom of the amino group of succinamic acid attacks the carbonyl carbon of benzoyl chloride.Formation of a tetrahedral intermediate. The activation energy for this step can be calculated.
2. Transition State 1 The geometry and energy of the transition state for the formation of the tetrahedral intermediate can be determined.Characterized by a single imaginary frequency in the vibrational analysis.
3. Leaving Group Departure The chloride ion departs from the tetrahedral intermediate.This step leads to the formation of the protonated amide.
4. Deprotonation A base (e.g., pyridine (B92270), often used in such reactions) removes the proton from the nitrogen atom.This final step yields the neutral this compound product. The overall reaction energy (thermodynamics) can be calculated.

Table 2: Plausible Reaction Mechanism for the Synthesis of this compound and Potential Computational Data

Computational studies on similar amide bond formations have shown that the mechanism can be influenced by the solvent and the presence of catalysts. acs.org For example, a catalyst can lower the activation energy of the rate-determining step, thereby increasing the reaction rate. DFT calculations can model these effects and help in optimizing the reaction conditions for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 2 Benzoylamino Succinamic Acid

Derivatization Reactions and Functional Group Transformations

Derivatization of 2-Benzoylamino-succinamic acid is crucial for creating analogs and building blocks for more complex molecules. acs.org These transformations target the key functional groups to alter the molecule's properties.

Acylation reactions are fundamental to the synthesis and modification of this compound. The most common synthetic route to the title compound involves the N-benzoylation of a succinamic acid precursor. This is typically achieved by treating succinamic acid with benzoyl chloride in the presence of a base like sodium hydride or pyridine (B92270). The base deprotonates the amine, facilitating its nucleophilic attack on the acyl chloride.

Conversely, the benzoyl group can be cleaved under certain conditions, representing a de-acylation reaction. For instance, heating in strong acid, such as sulfuric acid, can remove the benzoyl protective group to yield the corresponding 3-amino derivative. researchgate.net The amide groups themselves can also undergo nucleophilic acyl substitution, although this is less common than reactions at the more reactive carboxylic acid group. vulcanchem.com

Table 1: Acylation and Related Reactions

Reaction Type Reagent(s) Product(s) Notes
N-Benzoylation Benzoyl chloride, Sodium hydride (NaH) or Pyridine This compound A primary synthesis route for the title compound.
De-acylation Sulfuric acid, Heat 3-Aminocycloalka[b]pyran-2-ones (from related pyran-2-one derivatives) Demonstrates cleavage of the benzoyl group. researchgate.net

The structure of this compound allows for modifications via alkylation and reductive amination, expanding its synthetic utility.

Alkylation: The amide nitrogen can be deprotonated by a strong base, enabling subsequent alkylation with alkyl halides. vulcanchem.com This introduces an alkyl group onto the benzamido nitrogen. Furthermore, asymmetric alkylation strategies, often employing a chiral auxiliary, can be applied to the succinic acid backbone to generate enantiomerically pure derivatives before the introduction of the benzoylamino group. diva-portal.org

Reductive Amination: Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.com While this compound does not inherently contain an aldehyde or ketone, its carboxylic acid moiety can be selectively reduced to an aldehyde, which can then undergo reductive amination. Alternatively, the primary amide could potentially be converted to a primary amine, which could then be used in a reductive amination reaction with an aldehyde or ketone to yield a secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the intermediate imine in the presence of the carbonyl group. masterorganicchemistry.com More robust and industrially favored methods may involve catalytic hydrogenation over a supported metal catalyst. acsgcipr.org

Table 2: Alkylation and Reductive Amination Strategies

Strategy Reagent(s) Potential Product(s) Notes
N-Alkylation Strong base, Alkyl halide N-alkyl-2-Benzoylamino-succinamic acid Involves deprotonation of the amide nitrogen. vulcanchem.com
Asymmetric Alkylation Chiral auxiliary, Alkylating agent Enantiopure alkylated succinic acid derivatives Performed on the succinic acid precursor. diva-portal.org

The functional groups of this compound are susceptible to various oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This can lead to the cleavage of the molecule and the formation of benzoyl and succinamic acid derivatives. The use of KMnO₄ for oxidizing substrates with limited water solubility can be improved by using co-solvents like sulfolane, which can increase yield and simplify purification. google.com

Reduction: The benzoyl group's carbonyl can be reduced to a benzyl (B1604629) group using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The reduction of similar 2-benzoylamino-acrylic acid derivatives has been shown to produce 2-amino-propanoic acids, indicating that under certain conditions, both the double bond (if present) and the amide can be reduced. researchgate.net

Substitution: The amide groups can participate in nucleophilic substitution reactions. More readily, the carboxylic acid's hydroxyl group can be activated and substituted. Activation with reagents like carbodiimides or conversion to an acyl chloride (e.g., with thionyl chloride) creates a good leaving group, allowing for substitution by nucleophiles such as amines or alcohols to form amides or esters, respectively. google.comyoutube.com

Table 3: Oxidation, Reduction, and Substitution Reactions

Reaction Type Reagent(s) Product(s) Notes
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) Benzoyl and succinamic acid derivatives Involves cleavage of the molecule.
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) 2-(Benzylamino)-succinamic acid Reduces the benzoyl carbonyl to a methylene (B1212753) group.

Alkylation and Reductive Amination Strategies

Reaction Kinetics and Thermodynamics of this compound Transformations

While specific quantitative data on the reaction kinetics and thermodynamics of this compound transformations are not extensively published, the principles of physical organic chemistry allow for a qualitative understanding.

The kinetics of its synthesis and derivatization are highly dependent on reaction conditions. For its synthesis via benzoylation of succinic anhydride (B1165640), parameters such as solvent, base, and temperature are critical. Dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common solvents, and a base like pyridine is used to neutralize the HCl byproduct, driving the reaction forward. The use of specialized catalysts, such as tantalum(V) chloride (TaCl₅) on silica (B1680970) gel, can significantly reduce reaction times and improve yields, indicating a lowering of the activation energy for the reaction.

Thermodynamically, many derivatization reactions, such as the formation of amides and esters from an activated carboxylic acid, are favorable due to the formation of stable C-N or C-O bonds and a good leaving group. However, some transformations, like the ring-closure of succinamic acids to form succinimides, may require heating or the use of dehydrating agents to overcome an unfavorable entropy change and drive the equilibrium towards the product. thieme-connect.de The choice of reagents can also shift the thermodynamic landscape; for example, using a highly reactive acylating agent like benzoyl chloride makes the acylation reaction effectively irreversible under standard conditions.

Interconversion with Related Succinic Acid Derivatives

This compound is structurally related to and can be interconverted with other simple succinic acid derivatives, highlighting its place within a broader family of compounds.

The synthesis of this compound often starts from succinic anhydride. Succinic acid itself can be dehydrated, often by heating or with a dehydrating agent like triphenylphosphine (B44618) oxide and oxaloyl chloride, to form succinic anhydride. acs.org This anhydride is then reacted with an amine source to open the ring and form a succinamic acid, which can then be benzoylated.

Alternatively, heating N-alkylated succinamic acids can promote ring closure through intramolecular dehydration to yield the corresponding succinimides. thieme-connect.de It is plausible that this compound could undergo a similar cyclization to form N-benzoyl-succinimide, especially in the presence of a Lewis acid and a dehydrating agent. thieme-connect.de Hydrolysis of this imide would regenerate the succinamic acid derivative. These pathways demonstrate a clear synthetic and chemical relationship between succinic acid, succinic anhydride, succinimides, and this compound. thieme-connect.deacs.org

Supramolecular Assemblies and Co Crystallization Studies Involving 2 Benzoylamino Succinamic Acid

Design and Analysis of Hydrogen Bonding Networks

The molecular architecture of 2-benzoylamino-succinamic acid, featuring a benzoyl group, an amino group, and a succinamic acid moiety, provides multiple sites for hydrogen bonding. The carboxylic acid group (-COOH) is a classic hydrogen bond donor and acceptor, capable of forming strong, predictable dimers. The primary amide (-CONH2) and the secondary amide (-NHCO-) also present both donor (N-H) and acceptor (C=O) sites.

The design of hydrogen-bonding networks involving this molecule would theoretically focus on the interplay between these functional groups. It is anticipated that strong O-H···O hydrogen bonds involving the carboxylic acid would be a primary and robust interaction. researchgate.net Additionally, N-H···O bonds between the amide groups are expected to play a significant role in the formation of extended structures. The analysis of potential crystal structures would involve identifying these recurring hydrogen-bond patterns, often referred to as supramolecular synthons.

Formation of Supramolecular Synthons and Units

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing specific and reliable patterns of intermolecular interactions. For this compound, several key synthons can be postulated based on its functional groups:

Carboxylic Acid Dimer: The most common synthon for carboxylic acids is the R²₂(8) ring motif, where two molecules form a centrosymmetric dimer through a pair of O-H···O hydrogen bonds. mdpi.com This is a highly predictable and stable interaction.

Amide-Amide Interactions: The amide groups can form catemeric chains or dimeric rings. For instance, an R²₂(8) motif can also be formed between two primary amide groups.

Acid-Amide Heterosynthons: Interactions between the carboxylic acid and the amide groups are also highly probable. An R²₂(8) motif could form between the carboxylic acid of one molecule and the primary amide of another.

The combination of these synthons would lead to the formation of larger supramolecular units, such as tapes, sheets, or more complex three-dimensional networks. The specific synthons that are realized in a crystal structure depend on a delicate balance of factors including steric hindrance and the presence of competing interactions.

Co-crystallization with Complementary Molecules

Co-crystallization is a powerful technique to modify the physicochemical properties of a compound by incorporating a second, complementary molecule (a co-former) into the crystal lattice. researchgate.net The selection of a co-former for this compound would be guided by the principles of hydrogen bond complementarity.

Potential co-formers could include:

Pyridine-based compounds: These can act as hydrogen bond acceptors for the carboxylic acid and amide N-H groups.

Other carboxylic acids: Dicarboxylic acids, such as succinic acid or adipic acid, could act as linkers, forming extended chains or networks. nih.govresearchgate.net

Amides and Ureas: Molecules containing amide or urea (B33335) functionalities could form robust heterosynthons with the carboxylic acid or amide groups of the target molecule. researchgate.net

The goal of such co-crystallization studies would be to create novel crystalline solids with tailored architectures and potentially altered properties like solubility or stability. For example, co-crystals of fluoxetine (B1211875) HCl with succinic acid have demonstrated modified solubility profiles. farmaciajournal.com

Self-Assembly Phenomena and Controlled Architecture Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. wipo.int For this compound, self-assembly in solution or in the solid state would be dictated by the hierarchical formation of the hydrogen bonds discussed previously.

It is conceivable that in certain solvents, this molecule could form one-dimensional tapes through a combination of acid-dimer and amide-amide interactions. These primary structures could then further assemble into two-dimensional sheets or three-dimensional frameworks. The presence of the relatively bulky benzoyl group could influence the packing of these assemblies, potentially leading to porous structures or specific chiral arrangements. The study of N-acyl amino acids has shown that these molecules can form diverse self-assembled structures. researchgate.net

Influence of Non-Covalent Interactions on Supramolecular Structure

While hydrogen bonding is expected to be the dominant force in the supramolecular chemistry of this compound, other non-covalent interactions will also play a crucial, albeit more subtle, role in determining the final structure. These include:

π-π Stacking: The benzoyl group provides an aromatic ring capable of engaging in π-π stacking interactions, which could help to organize the molecules in a parallel or offset fashion.

The interplay of these varied non-covalent forces would ultimately define the intricate and unique three-dimensional architecture of any supramolecular assemblies formed by this compound.

Role of 2 Benzoylamino Succinamic Acid As a Key Chemical Intermediate and Building Block

Applications in Organic Synthesis for Complex Molecular Architectures

The inherent functionality of 2-Benzoylamino-succinamic acid makes it an invaluable starting material for the synthesis of complex organic molecules. The presence of both a carboxylic acid and an amide group allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the benzoyl group can be reduced to a benzyl (B1604629) group, while the amide and carboxylic acid moieties can undergo nucleophilic substitution, opening avenues for the introduction of diverse functional groups and the extension of the molecular framework.

The synthesis of N-((benzoylamino)-thioxomethyl)-amino acid derivatives showcases the utility of related structures in creating more elaborate molecules. researchgate.net This highlights the potential for the core structure of this compound to be incorporated into larger, more complex systems with potential biological activities. ontosight.aiontosight.ai The ability to build upon its scaffold is a key reason for its utility as a building block in the synthesis of intricate organic compounds.

Utilization in the Preparation of Five-Membered Heterocyclic Compounds

A significant application of succinic acid and its derivatives lies in the synthesis of five-membered heterocyclic compounds. meiyachem.com These cyclic structures, containing at least one atom other than carbon, are prevalent in pharmaceuticals and other biologically active molecules. uomus.edu.iq While direct synthesis of heterocycles from this compound is not extensively detailed in the provided results, the foundational role of succinic acid derivatives in this area is well-established. meiyachem.com

For example, succinic acid can be a precursor to succinimide, a five-membered ring containing nitrogen, through a process of heating with ammonia (B1221849) or distilling ammonium (B1175870) succinate. orgsyn.org The general principle of using dicarboxylic acids and their derivatives to form heterocyclic rings is a cornerstone of organic synthesis. uomustansiriyah.edu.iq A patent describes the use of a related compound, 2,3-Bis-benzoylamino-succinic acid, in the preparation of new heterocyclic compounds, indicating the potential for benzoylamino-substituted succinic acid derivatives to serve as precursors in this field. google.com The synthesis of various 1,3-selenazoles, a type of five-membered heterocycle, from related starting materials further underscores the potential utility of this compound in this domain. mdpi.com

Precursor for Advanced Specialty Chemicals and Materials

The versatility of this compound extends to its role as a precursor for advanced specialty chemicals and materials. Succinic acid itself is recognized as a platform chemical with the potential to be a building block for a wide array of industrial products, including biodegradable polymers and resins. researchgate.netfraunhofer.debiofinetechnology.com Derivatives of succinic acid are employed in the production of materials such as alkyd resins and glass fiber reinforced plastics. meiyachem.com

The functional groups present in this compound could be leveraged to create polymers with specific properties. The benzoyl group could influence the thermal and mechanical properties of the resulting material, while the amide and carboxylic acid groups provide sites for polymerization. Although direct examples of polymers derived from this compound are not specified in the search results, the established use of succinic acid and its derivatives in polymer and materials science suggests this as a promising area of application. fraunhofer.dediva-portal.org

Development of Libraries and Analogue Compounds for Research

In modern drug discovery and chemical biology, the generation of compound libraries is a critical strategy for identifying new lead compounds. nih.gov The adaptable structure of this compound makes it an excellent scaffold for the creation of such libraries. By systematically modifying the benzoyl group or reacting the carboxylic acid and amide functionalities with a diverse set of reagents, a large number of analogue compounds can be synthesized. acs.org

Investigative Studies on 2 Benzoylamino Succinamic Acid in Enzyme Interaction Research in Vitro

Enzyme Inhibition Mechanisms and Kinetics

The interaction of small molecules with enzymes like L-asparaginase can be characterized by various inhibition mechanisms. These include reversible inhibition, where the inhibitor can dissociate from the enzyme, and irreversible inhibition, which involves the formation of a stable, often covalent, bond.

Reversible inhibition is characterized by an equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex. The type of reversible inhibition depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for the same active site on the enzyme. Structurally similar analogs of the substrate often act as competitive inhibitors. For instance, D-asparagine, the enantiomer of the natural substrate L-asparagine, has been shown to act as a competitive inhibitor of human L-asparaginase with a reported inhibition constant (Kᵢ) of 71 mM. researchgate.net Given that 2-Benzoylamino-succinamic acid is an N-acylated derivative of L-asparagine, it is plausible that it could act as a competitive inhibitor of L-asparaginase, binding to the active site and preventing the binding of L-asparagine.

Non-Competitive, Uncompetitive, and Mixed Inhibition: These modes of inhibition involve the inhibitor binding to sites other than the active site. There is limited specific information in the available literature regarding these types of inhibition for L-asparaginase by asparagine analogs. However, studies on other enzymes with different inhibitors show these mechanisms are common. For example, in the study of acetylcholinesterase, both reversible competitive and other forms of inhibition have been observed with different derivatives. researchgate.net

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of activity. Several compounds are known to irreversibly inhibit L-asparaginase. For example, 5-diazo-4-oxo-L-norvaline (DONV), an analog of asparagine, acts as an irreversible inhibitor of L-asparaginase by covalently modifying the enzyme. nih.govmdpi.com Similarly, Acivicin and 6-Diazo-5-oxo-L-norleucine are direct, irreversible inhibitors of asparagine synthetase, a related enzyme. scbt.com The chemical structure of this compound does not inherently suggest a highly reactive group that would readily form a covalent bond with the enzyme under physiological conditions, making irreversible inhibition a less likely mechanism compared to reversible inhibition, unless the benzoyl group significantly alters the reactivity of the succinamic acid moiety.

Time-dependent inhibition (TDI) is characterized by an increase in inhibitory potency with pre-incubation time of the inhibitor with the enzyme. This can be a feature of both reversible, slow-binding inhibitors and irreversible inhibitors. Some studies have reported time-dependent inhibition of protein synthesis by L-asparaginase itself in cellular models, which is a downstream effect of its enzymatic activity. nih.govumich.eduijmrhs.com For an inhibitor of L-asparaginase, TDI would be observed as a progressive decrease in enzyme activity over time in the presence of the inhibitor. An adenylated sulfoximine (B86345) has been shown to be a slow-onset, tight-binding inhibitor of human asparagine synthetase, demonstrating time-dependent inhibition. nih.gov While direct evidence for this compound is lacking, if it were a slow-binding inhibitor of L-asparaginase, its inhibitory effects would be expected to increase with the duration of exposure to the enzyme.

The potency of an inhibitor is quantified by kinetic parameters such as the inhibition constant (Kᵢ) for reversible inhibitors and the inactivation rate constant (k+2) for irreversible inhibitors.

For reversible inhibitors, a lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. For example, the competitive inhibitor D-asparagine has a reported Kᵢ of 71 mM for human L-asparaginase. researchgate.net

For irreversible inhibitors, the inactivation process is often characterized by an initial non-covalent binding step (described by Kᵢ) followed by a covalent modification step (described by k+2). For example, aryl succinic and maleic acid derivatives have been studied as irreversible inhibitors of acetylcholinesterase, and their Kᵢ and k+2 values have been determined. researchgate.net

No specific Kᵢ or k+2 values for the interaction of this compound with any enzyme are currently available in the reviewed literature. To determine these values, detailed kinetic experiments would be required, measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

Table 1: Hypothetical Kinetic Parameters for L-Asparaginase Inhibitors

Inhibitor/SubstrateEnzymeKᵢ (mM)Kₘ (mM)Inhibition TypeSource
D-AsparagineHuman L-Asparaginase71-Competitive researchgate.net
L-AsparagineErwinia carotovora L-Asparaginase-0.080Substrate researchgate.net
L-AsparagineHuman L-Asparaginase-~0.013Substrate researchgate.net

This table presents data for related compounds to provide context for the potential kinetic parameters of this compound.

Time-Dependent Inhibition Analyses

Structure-Activity Relationship (SAR) Studies on Enzyme Binding

SAR studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR would explore how modifications to the benzoyl ring or the succinamic acid moiety affect its inhibitory potency against a target enzyme like L-asparaginase.

While direct SAR studies on this compound are not available, research on related N-benzoyl amino acids provides valuable insights.

A study on N-benzoyl amino acid inhibitors of aldose reductase revealed that substitutions on the N-benzoyl group can significantly impact inhibitory activity. nih.gov For instance, N-phenyl substitution in the N-benzoyl series led to a notable increase in inhibitory activity. nih.gov This suggests that modifications to the benzoyl ring of this compound, such as the introduction of different substituent groups (e.g., nitro, halogen, alkyl groups) at various positions, could modulate its binding affinity and inhibitory potency.

Furthermore, a study on N-benzoylpyrazoles as elastase inhibitors found that the presence of methyl groups on the pyrazole (B372694) moiety and ortho-substituents on the benzoyl radical were key factors influencing inhibitory activity. researchgate.net This highlights the importance of the substitution pattern on the aromatic ring for enzyme interaction.

In the context of L-asparaginase, a study on Trichoderma viride F2 L-asparaginase showed that while L-asparagine is the primary substrate, succinamic acid itself exhibited very low activity. jmbfs.org This indicates that the N-benzoyl group in this compound is likely a critical determinant of its interaction with the enzyme's active site. The size, electronics, and lipophilicity of substituents on the benzoyl ring would be expected to influence this interaction.

Role of Amide Bond Direction and Carboxylic Acid Moiety in Activity

The amide bond and the carboxylic acid group are critical functional moieties that likely play a significant role in the enzymatic interactions of this compound. The spatial arrangement and electronic properties of these groups are pivotal for establishing binding affinity and specificity with a target enzyme.

The carboxylic acid function is a key determinant in many pharmacophores due to its ability to form strong electrostatic interactions and hydrogen bonds. nih.gov In an enzyme's active site, the carboxylate group of an inhibitor can form salt bridges with positively charged amino acid residues such as lysine (B10760008) or arginine, or engage in hydrogen bonding with residues like tyrosine. nih.gov For β-lactamase enzymes, for instance, a highly conserved carboxylate-binding pocket is a known target for inhibitors where the carboxylic acid moiety forms hydrogen bonds with multiple residues. nih.gov

The amide bond provides a rigid planar unit with hydrogen bond donor (N-H) and acceptor (C=O) capabilities, contributing to the structural conformation of the molecule and its interaction with protein backbones. nih.gov The directionality of the amide bond is crucial for the correct orientation of the benzoyl and succinamic acid parts within the active site. Studies on N-benzoyl amino acid derivatives have shown that substitutions on the amide nitrogen can significantly impact inhibitory activity by influencing the preferred conformation of the molecule. ontosight.ai For example, N-phenyl substitution in N-benzoyl amino acids led to a significant increase in inhibitory activity against aldose reductase, which was attributed to the stabilization of a specific rotameric conformation. ontosight.ai

The following table illustrates the importance of the carboxylic acid moiety in related enzyme inhibitors, showing how its presence is a common feature in inhibitors of various metalloenzymes.

Inhibitor ClassTarget EnzymeRole of Carboxylic Acid Moiety
N-sulfonylamino acidsMatrix Metalloproteinases (MMPs)Acts as a metal-binding group (MBG) coordinating with the active site metal ion. ontosight.ai
β-Lactam Antibioticsβ-LactamasesBinds to a highly conserved carboxylate-binding pocket adjacent to the catalytic residues. nih.gov
N-benzoyl amino acidsDNA MethyltransferasesContributes to binding affinity and specificity within the active site. aimspress.com

Influence of Aromatic Moiety on Active Site Recognition

The benzoyl group, as the primary aromatic moiety in this compound, is expected to be a key contributor to active site recognition and binding affinity. Aromatic rings are frequently involved in hydrophobic interactions and π-stacking with the aromatic side chains of amino acid residues such as tryptophan, tyrosine, and phenylalanine within an enzyme's active site.

In studies of acetylcholinesterase inhibitors, a benzyl (B1604629) group was found to interact with a tryptophan residue (Trp84) in the binding pocket, while another aromatic ring interacted with a different tryptophan (Trp279) at a peripheral site. analis.com.my Similarly, molecular docking studies of benzoyl piperazine (B1678402) amides as tyrosinase inhibitors indicated that the benzyl substituent engages in important interactions within the enzyme, which may explain their potency. semanticscholar.org The presence of an aromatic moiety can significantly enhance the affinity of a molecule for its target enzyme. For example, the benzyl ester group of amino acid monomers was shown to enhance substrate affinity for the enzyme papain through interactions with surrounding residues in the active site.

The table below summarizes findings from studies on related compounds, highlighting the role of the aromatic/benzoyl moiety in enzyme active site recognition.

Compound ClassTarget EnzymeObserved Interaction of Aromatic/Benzoyl Moiety
Benzylamino Acetylcholinesterase InhibitorsAcetylcholinesteraseThe benzyl group interacts with Trp84 in the binding pocket. analis.com.my
3-Benzoyl Imidazo[1,2-a]pyrimidinesCYP51CkThe benzoyl group contributes to hydrophobic and electrostatic interactions within the active site. aimspress.com
Benzoyl Piperazine AmidesTyrosinaseThe benzyl substituent engages in important interactions that may explain higher potency. semanticscholar.org

Target Specificity and Selectivity Profiling (In Vitro Enzyme Assays)

Currently, there is a lack of published in vitro enzyme assay data that specifically details the target specificity and selectivity profile of this compound. Such profiling is crucial for understanding the therapeutic potential and possible off-target effects of a compound. analis.com.my

To determine target specificity and selectivity, a compound is typically tested against a panel of different enzymes, including those that are structurally related and those from different classes. analis.com.my The inhibitory activity is quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A compound is considered selective if it shows significantly higher potency against its intended target compared to other enzymes.

For example, studies on N-benzoyl amino acid derivatives as inhibitors of DNA Methyl Transferases (DNMT) identified compounds that showed concentration-dependent inhibition of DNMT1 and DNMT3A in the micromolar range. aimspress.com In another study, N-formylpyrazolines were found to be more potent inhibitors of cathepsin L than the structurally related N-benzoylpyrazolines, with Ki values in the nanomolar range, demonstrating selectivity among closely related compounds.

A hypothetical selectivity profile for an enzyme inhibitor might look like the following table, which illustrates how data from in vitro assays can be presented to show selectivity.

EnzymeIC50 (µM)Fold Selectivity (vs. Target Enzyme)
Target Enzyme A 1.5 -
Related Enzyme B3523.3
Related Enzyme C>100>66.7
Unrelated Enzyme D>100>66.7

Theoretical Elucidation of Enzyme Binding Sites and Intermolecular Interactions

Hydrogen Bonding Interactions with Amino Acid Residues

Hydrogen bonds are fundamental to the specificity of protein-ligand interactions. The functional groups of this compound, including the carboxylic acid, the primary amide, and the secondary amide, are all capable of forming hydrogen bonds. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the amide groups have distinct donor (N-H) and acceptor (C=O) sites.

Based on studies of similar molecules, the carboxylic acid moiety would be expected to form hydrogen bonds with the side chains of residues like arginine, lysine, and tyrosine. nih.gov The amide groups could form hydrogen bonds with the peptide backbone of the enzyme, a common interaction pattern in protein-ligand complexes. For instance, docking analyses of acetylcholinesterase inhibitors have highlighted the importance of hydrogen bonding between a carbonyl group of the inhibitor and the hydroxyl group of a tyrosine residue (Tyr121). analis.com.my

The following table illustrates potential hydrogen bonding interactions based on the functional groups of this compound and common interacting residues in enzyme active sites.

Functional Group on this compoundPotential Hydrogen Bond TypeInteracting Amino Acid Residue (Example)
Carboxylic Acid (-COOH)Donor/AcceptorArginine, Lysine, Tyrosine, Serine
Primary Amide (-CONH2)Donor/AcceptorAspartate, Glutamate, Serine, Threonine
Secondary Amide (-NHCO-)Donor/AcceptorPeptide backbone C=O or N-H groups

Interaction with Multiple Enzyme Sites

Complex inhibitors can interact with multiple sites or subsites within an enzyme's active site, which can enhance their inhibitory potency and selectivity. The structure of this compound, with its distinct benzoyl and succinamic acid moieties, suggests the potential for such multi-site interactions.

For example, the aromatic benzoyl group could occupy a hydrophobic subsite, while the more polar succinamic acid portion could interact with a different, more polar subsite. This type of bidentate interaction can lead to higher affinity. Studies on certain acetylcholinesterase inhibitors have shown that one aromatic ring of the inhibitor interacts with a tryptophan residue at the peripheral hydrophobic site, while another part of the molecule binds near the quaternary ammonium (B1175870) binding site for the natural substrate. analis.com.my

Chelation of Metal Ions within Enzyme Active Sites

A significant number of enzymes are metalloenzymes, which contain a metal ion (e.g., zinc, iron, magnesium) in their active site that is essential for their catalytic activity. Small molecule inhibitors can inactivate these enzymes by chelating, or binding to, this metal ion, thereby disrupting the enzyme's function.

The carboxylic acid and amide oxygen atoms of this compound could potentially act as a metal-binding group (MBG). Carboxylates are known MBGs in a variety of metalloenzyme inhibitors, including those for matrix metalloproteinases and β-lactamases. nih.govontosight.ai Depending on the geometry of the active site and the position of the metal ion, the functional groups of this compound could coordinate with the metal ion, displacing a water molecule that is typically part of the metal's coordination sphere and is involved in catalysis.

The table below lists some common metal ions found in enzyme active sites and the types of functional groups in inhibitors that are known to chelate them.

Metal IonExample Enzyme ClassCommon Chelating Groups in Inhibitors
Zinc (Zn²⁺)Carbonic Anhydrases, Matrix MetalloproteinasesSulfonamides, Carboxylates, Hydroxamates, Thiols
Iron (Fe²⁺/Fe³⁺)Lipoxygenases, Cytochrome P450sHydroxamates, Catechols
Magnesium (Mg²⁺)DNA/RNA PolymerasesCarboxylates, Phosphonates
Manganese (Mn²⁺)ArginaseCarboxylates, Hydroxyls

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Benzoylamino-succinamic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzoyl chloride with succinamic acid derivatives under controlled conditions. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) based on analogous protocols for benzoylated amino acids . Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For reproducibility, document purification steps (e.g., recrystallization solvents, column chromatography gradients) following standardized experimental reporting guidelines .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic and amide proton environments, infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N–H) stretches, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities, as demonstrated for structurally related benzoic acid derivatives .

Q. How should crystallization experiments be designed to obtain diffraction-quality crystals of this compound?

  • Methodological Answer : Screen solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) using vapor diffusion or slow evaporation. Characterize crystal morphology via polarized light microscopy. For X-ray diffraction, refine structures using SHELX software (e.g., SHELXL for least-squares refinement), ensuring proper treatment of thermal parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can discrepancies between computational molecular geometry predictions and experimental crystallographic data be resolved?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model ground-state geometries, comparing bond lengths and angles with X-ray results. Investigate solvent effects and crystal packing forces that may distort gas-phase predictions. Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing experimental conformations .

Q. What systematic approaches are effective for reconciling conflicting bioactivity results across in vitro and in vivo assays?

  • Methodological Answer : Conduct dose-response studies to identify assay-specific thresholds. Use multivariate statistical analysis (e.g., principal component analysis) to isolate variables (e.g., solubility, membrane permeability) causing discrepancies. Validate findings with orthogonal assays (e.g., SPR binding vs. cellular uptake), as recommended in methodological frameworks for handling contradictory data .

Q. Which computational strategies (e.g., MD simulations, QSAR) are suitable for elucidating structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to probe ligand-receptor binding dynamics under physiological conditions. Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bonding capacity. Validate models with leave-one-out cross-validation and external test sets, ensuring alignment with experimental IC₅₀ values .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-correlate NMR/IR/MS datasets with computational predictions (e.g., ACD/Labs Percepta for NMR shifts ). For unresolved peaks, consider dynamic effects (e.g., rotamers) or impurities. Re-examine synthetic pathways for byproducts, leveraging high-resolution mass spectrometry (HRMS) for precise mass assignments .

Q. What protocols ensure robust reproducibility in synthetic yields and purity across laboratories?

  • Methodological Answer : Standardize protocols using IUPAC guidelines for reaction reporting (e.g., solvent purity, temperature gradients). Implement quality control via inter-lab comparisons and round-robin testing. Archive raw data (e.g., chromatograms, spectra) in supplementary materials for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.